![molecular formula C12H16N2O4S B14320186 1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene CAS No. 104741-17-5](/img/structure/B14320186.png)
1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene is an organic compound characterized by a benzene ring substituted with a sulfanyl group and two nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The nitration process can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfanyl and nitro functionalities into aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene involves its interaction with molecular targets through its sulfanyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3-Methylpentan-3-yl)sulfanyl]butane-1-thione: Contains a similar sulfanyl group but differs in the alkyl chain and additional functional groups.
3-Sulfanyl-2-methylpentan-1-ol: Similar sulfanyl group with an alcohol functionality instead of nitro groups.
Uniqueness
1-[(2-Methylpentan-3-yl)sulfanyl]-2,4-dinitrobenzene is unique due to the presence of both sulfanyl and nitro groups on the benzene ring, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
104741-17-5 |
|---|---|
Fórmula molecular |
C12H16N2O4S |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
1-(2-methylpentan-3-ylsulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C12H16N2O4S/c1-4-11(8(2)3)19-12-6-5-9(13(15)16)7-10(12)14(17)18/h5-8,11H,4H2,1-3H3 |
Clave InChI |
AAHJOQQEJGSXIA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)SC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


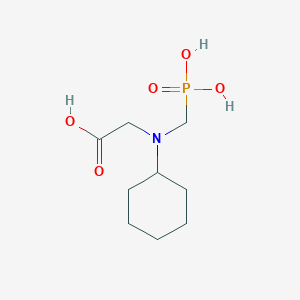
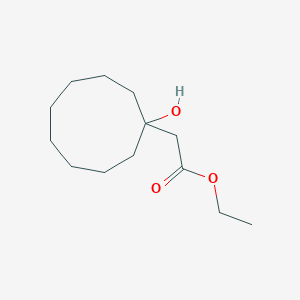

![N'-[(3E)-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B14320134.png)
![Benzoic acid, 4-[3-(azidomethyl)-3-methyl-1-triazenyl]-, methyl ester](/img/structure/B14320137.png)
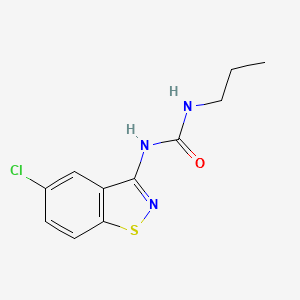
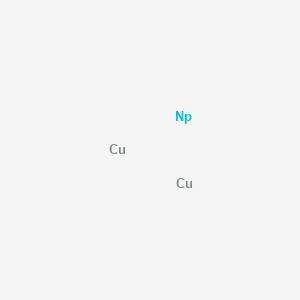
![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
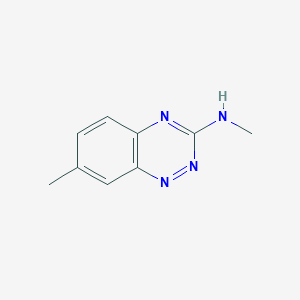
![1-(2-Oxo-2-{2-[(thiophen-2-yl)methylidene]hydrazinyl}ethyl)pyridin-1-ium chloride](/img/structure/B14320166.png)
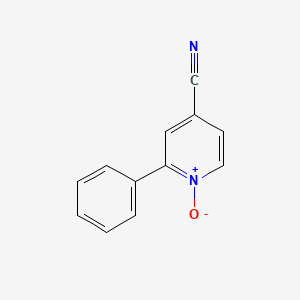
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
